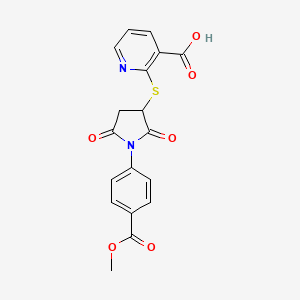
2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic molecule that appears to be related to nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, is a precursor to the coenzymes NAD and NADP, which are vital in cellular metabolism. Derivatives of nicotinic acid often exhibit biological activity and can serve as intermediates in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of nicotinic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-trifluoromethyl-nicotinic acid derivatives has been developed through novel routes involving the synthesis of the pyridine ring, which is a core structure in nicotinic acid derivatives . Another approach to synthesizing polyfunctionally substituted pyridines, which are derivatives of nicotinic acid, involves the reaction of ethoxycarbonylmalonaldehyde with tosyl chloride followed by reaction with β-amino-α,β-unsaturated esters, ketones, or nitriles . These methods highlight the versatility and complexity of synthesizing nicotinic acid derivatives.
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives is characterized by the pyridine ring, which can be functionalized at various positions to yield a wide array of compounds with different properties and potential applications. The presence of substituents such as the trifluoromethyl group can significantly alter the electronic and steric properties of the molecule, potentially affecting its biological activity .
Chemical Reactions Analysis
Nicotinic acid derivatives can undergo various chemical reactions, leading to the formation of new compounds with diverse structures and functionalities. For example, nicotinic acid esters can be prepared by reacting pyridine-2(1H)-thione derivatives with α-halo-reagents, which can then undergo cyclization to form thieno[2, 3-b]pyridines. These compounds can further react with reagents like dimethylformamide-dimethylacetal (DMF-DMA) to afford new derivatives. Additionally, reactions with hydrazine hydrate or ethylisothiocyanate can lead to the formation of pyrazolo[3, 4-b]pyridine derivatives and thiazolylpyrazolo[3, 4-b]pyridine derivatives, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinic acid derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, melting point, and reactivity. For example, the presence of a methoxycarbonyl group can increase the solubility in organic solvents, while the introduction of a trifluoromethyl group can enhance the lipophilicity of the compound, potentially affecting its pharmacokinetic properties . The reactivity of these compounds can also be modulated by the presence of electron-withdrawing or electron-donating groups, which can influence the outcome of chemical reactions .
Scientific Research Applications
Synthesis of Complex Molecules
A study by Torii, Inokuchi, and Kubota (1986) described a method for synthesizing polyfunctionally substituted pyridines, derivatives of nicotinic acid, which are crucial for their biological and medicinal significance. This approach involves the reaction of ethoxycarbonylmalonaldehyde with tosyl chloride, followed by interaction with β-amino-α,β-unsaturated esters, ketones, or nitriles in the presence of pyridine, offering a pathway to access derivatives related to the mentioned compound (Torii, Inokuchi, & Kubota, 1986).
Herbicidal Activity
Research by Fu et al. (2021) on aryl-formyl piperidinone HPPD inhibitors, which incorporate nicotinic acid and isoxazole components, has shown significant herbicidal activity. These compounds, including nicotinic acid derivatives, demonstrate the potential for agricultural applications, such as weed control, by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme (Fu et al., 2021).
Biological Activity and Potential Therapeutics
Another study by Yu et al. (2021) highlighted the design and synthesis of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrating excellent herbicidal activity against various plants. This research underscores the versatility of nicotinic acid derivatives in developing new herbicides for agricultural use (Yu et al., 2021).
Environmental and Industrial Applications
Lisicki, Nowak, and Orlińska (2022) reviewed ecological methods for producing nicotinic acid from commercially available raw materials, emphasizing green chemistry and environmental sustainability. This research is crucial for developing more eco-friendly production methods for compounds like 2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, which could reduce environmental impact (Lisicki, Nowak, & Orlińska, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[1-(4-methoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S/c1-26-18(25)10-4-6-11(7-5-10)20-14(21)9-13(16(20)22)27-15-12(17(23)24)3-2-8-19-15/h2-8,13H,9H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYGNDQYKIRTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

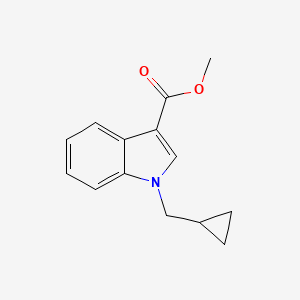
![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)
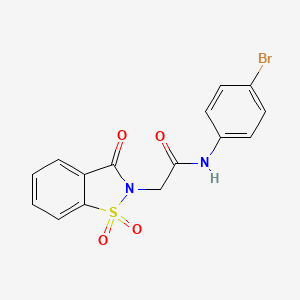
![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)
![[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502719.png)
![N-cyclopentyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2502722.png)
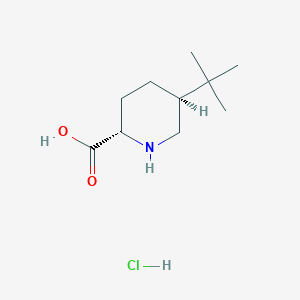
![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2502726.png)
![Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2502727.png)
![3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/no-structure.png)
![2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2502729.png)
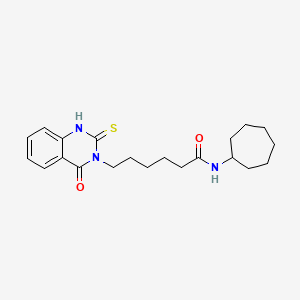
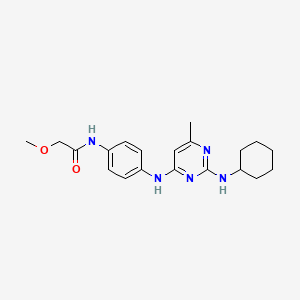
![8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502733.png)